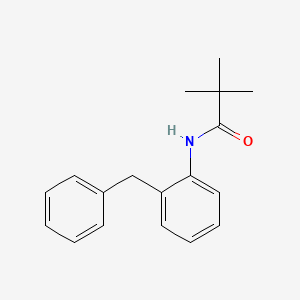

2'-Benzyl-2,2-dimethylpropionanilide

説明

Overview of Anilide and Propionanilide Chemical Space

Anilides are derivatives of aniline (B41778) and are characterized by an acyl group attached to the nitrogen atom. Propionanilides, specifically, are a subclass where the acyl group is derived from propionic acid.

Anilides are structurally defined as amides formed from aniline or its substituted derivatives. britannica.com They fall under the broader category of benzenoids and N-phenylamides. iarc.fr The nomenclature follows standard IUPAC conventions for amides. For instance, the reaction of aniline with acetic acid produces N-phenylacetamide, commonly known as acetanilide (B955). wikipedia.org In this system, the substituent attached to the nitrogen atom is designated with an "N-". For secondary and tertiary amines, the largest carbon group attached to the nitrogen is chosen as the parent, with other groups named as substituents. britannica.com

The compound 2'-Benzyl-2,2-dimethylpropionanilide is systematically named N-[2-(phenylmethyl)phenyl]-2,2-dimethylpropanamide. chemicalbook.com This name indicates a propanamide backbone with two methyl groups at carbon 2 (a pivaloyl or tert-butylcarbonyl group) and a substituted phenyl group on the amide nitrogen. The phenyl group itself is substituted at the ortho (position 2) with a benzyl (B1604629) group.

The history of anilides is intrinsically linked to the discovery and production of their parent amine, aniline. researchgate.net Aniline was first isolated in 1826 by Otto Unverdorben through the destructive distillation of indigo. britannica.comresearchgate.net The demand for aniline grew, leading to the development of synthetic methods such as the Béchamp reduction of nitrobenzene (B124822) in 1854. researchgate.net Today, commercial preparation is often achieved through the catalytic hydrogenation of nitrobenzene. britannica.com

The synthesis of anilides from aniline is a fundamental transformation in organic chemistry. A common method involves heating aniline with organic acids or their more reactive derivatives, such as acyl chlorides or anhydrides, to form the corresponding anilide. britannica.comtaylorandfrancis.com For example, acetanilide can be prepared by reacting aniline with acetic anhydride. wikipedia.org

Historically, anilides and their aniline precursors have been crucial in the chemical industry, particularly in the synthesis of dyes. researchgate.netmcgill.ca They also serve as important intermediates and building blocks in the production of pharmaceuticals, rubber accelerators, and other specialized chemicals. britannica.comwikipedia.org In a research context, the anilide functional group has been used as a protecting group in peptide synthesis. taylorandfrancis.com

Significance of Benzyl-Substituted Organic Frameworks in Molecular Design

In organic chemistry, a benzyl group is a molecular fragment consisting of a benzene (B151609) ring attached to a CH₂ group (C₆H₅CH₂−). wikipedia.org The incorporation of benzyl groups into organic molecules is a common strategy in molecular design for several reasons. Aniline derivatives with benzyl substituents at the ortho position are recognized as an important class of amines that serve as valuable building blocks in synthetic chemistry. nih.gov

The carbon atom of the methylene (B1212753) group is known as the "benzylic position," which exhibits enhanced reactivity. wikipedia.org This increased reactivity is due to the lower bond dissociation energy of benzylic C-H bonds, as the resulting benzyl radical is stabilized by the adjacent aromatic ring. wikipedia.org This property makes benzyl-substituted compounds useful substrates in a variety of chemical transformations, including oxidation reactions. researchgate.net Furthermore, benzyl groups are integral components of many biologically active compounds and are studied for potential applications in medicinal chemistry. nih.govnih.gov

Rationale for Investigating this compound

The specific structure of this compound makes it a subject of interest for exploring fundamental aspects of chemical structure and reactivity.

This compound possesses a distinct combination of steric and electronic features. The molecule contains a bulky tert-butyl group on the acyl side and a benzyl group on the ortho-position of the N-phenyl ring. This steric hindrance can enforce specific conformations around the amide bond and the N-aryl bond, potentially leading to restricted rotation. The study of such sterically demanding molecules is valuable for elucidating reaction mechanisms and understanding the influence of molecular geometry on reactivity. The electronic properties of the molecule are influenced by the interplay between the electron-donating amino group and the aromatic rings. Computational methods can be used to investigate properties such as the partial atomic charge on the amine nitrogen, which is a key factor in predicting the chemical behavior of substituted anilines. nih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 85864-33-1 chemicalbook.com |

| Molecular Formula | C₁₈H₂₁NO chemicalbook.com |

| Molecular Weight | 267.37 g/mol chemicalbook.com |

| Melting Point | 88-90 °C chemicalbook.comchemicalbook.com |

This table is interactive. Click on the headers to sort.

The study and synthesis of molecules like this compound align with several current trends in synthetic organic chemistry. A major focus of modern synthesis is the invention of novel and efficient methods for creating complex molecules with high selectivity. multiresearchjournal.comresearchgate.net The direct reductive cross-coupling of nitroarenes and other advanced C-N bond-forming reactions are emerging as powerful strategies for accessing highly functionalized N-substituted arylamines, avoiding multiple protection and deprotection steps. rsc.org

Developing synthetic routes to sterically congested molecules like this compound challenges chemists to devise more robust and tolerant reaction conditions. This drives innovation in catalysis and methodology. Furthermore, there is a growing emphasis on "green chemistry," which seeks to develop environmentally benign synthetic processes. multiresearchjournal.comcas.org The efficient, step-economical synthesis of complex targets is a core tenet of this philosophy. rsc.org The creation of structurally diverse molecular frameworks remains a central goal in organic synthesis, aimed at discovering new materials and chemical entities. google.comacs.org

Table 2: Compound Names Mentioned in this Article

| Compound Name | Systematic Name (if different) |

|---|---|

| This compound | N-[2-(phenylmethyl)phenyl]-2,2-dimethylpropanamide |

| Acetanilide | N-Phenylacetamide |

| Aniline | Aniline |

| Benzyl alcohol | Phenylmethanol |

| Nitrobenzene | Nitrobenzene |

This table is interactive. Click on the headers to sort.

Structure

3D Structure

特性

IUPAC Name |

N-(2-benzylphenyl)-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO/c1-18(2,3)17(20)19-16-12-8-7-11-15(16)13-14-9-5-4-6-10-14/h4-12H,13H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDYMLDYIYIGVCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CC=CC=C1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40352914 | |

| Record name | 2'-Benzyl-2,2-dimethylpropionanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85864-33-1 | |

| Record name | 2'-Benzyl-2,2-dimethylpropionanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-Benzyl-2,2-dimethylpropionanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of 2'-Benzyl-2,2-dimethylpropionanilide

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, commercially available precursors through a series of logical disconnections. For anilides like this compound, the most logical disconnection is the amide bond (C-N), which is typically formed in the final stages of a synthesis. amazonaws.com

Applying this strategy to this compound leads to the identification of its primary precursors. The disconnection of the amide linkage between the carbonyl carbon and the nitrogen atom reveals two key synthons: an aryl amine and an acylating agent.

Precursor 1: 2-Benzylaniline (B1266149): This aromatic amine provides the core aniline (B41778) structure substituted with a benzyl (B1604629) group at the ortho position.

Precursor 2: Pivaloyl chloride: This acyl chloride, also known as 2,2-dimethylpropanoyl chloride, serves as the source for the pivaloyl group (C(CH₃)₃CO-). google.com It is a common reagent for introducing the sterically hindered pivaloyl moiety. chemspider.com

The forward reaction, therefore, involves the amidation of 2-benzylaniline with pivaloyl chloride.

Optimized Synthesis Protocols

The synthesis of this compound is achieved through the formation of an amide bond, a cornerstone reaction in organic chemistry. Various methods can be employed, ranging from classical acylation to modern catalyzed approaches.

The reaction of an amine with an acyl chloride is a widely used method for amide synthesis, often referred to as the Schotten-Baumann reaction. organic-chemistry.org In the synthesis of this compound, 2-benzylaniline acts as the nucleophile, attacking the electrophilic carbonyl carbon of pivaloyl chloride.

A key aspect of refining this reaction is the management of the hydrogen chloride (HCl) byproduct. To neutralize the generated acid, which would otherwise protonate the starting amine and render it unreactive, a base is typically added. Common choices include tertiary amines like triethylamine (B128534) or pyridine. The reaction is often performed in an inert aprotic solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), at reduced temperatures (e.g., 0 °C) to control the exothermic nature of the reaction. chemspider.com

The direct condensation of 2-benzylaniline with pivaloyl chloride is the most straightforward method for forming the target anilide. acs.org The general procedure involves dissolving the aniline and a base in a suitable solvent, followed by the slow addition of the acyl chloride. chemspider.com

Alternatively, anilide formation can be achieved by reacting an aromatic ester with an aniline, although this typically requires more forcing conditions, such as high temperatures. google.com For instance, a methyl or phenyl ester of pivalic acid could be heated with 2-benzylaniline to form the amide bond via transamidation, often in a high-boiling solvent.

In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient methods for amide synthesis. These approaches aim to reduce reaction times, lower energy consumption, and avoid hazardous reagents.

Ultrasonic Assistance: Ultrasound irradiation has emerged as a powerful tool in organic synthesis. rsc.orgnih.gov It can significantly accelerate reaction rates by promoting mass transfer and creating localized high-temperature and high-pressure zones through acoustic cavitation. nih.govthieme-connect.com This technique can lead to higher yields in shorter timeframes, often under milder conditions than conventional heating. thieme-connect.com For example, ultrasound has been successfully used to accelerate amide coupling reactions, achieving excellent yields in as little as 15 minutes at ambient temperature. rsc.orgthieme-connect.com

Catalysis: The use of catalysts offers a greener alternative to traditional stoichiometric reagents. For the acylation of amines, Lewis acid catalysts like magnesium sulfate (B86663) have been shown to effectively promote the reaction between anilines and carboxylic acids, avoiding the need for more corrosive acyl chlorides. ijtsrd.com Other catalytic systems, such as those based on boronic acid, can facilitate direct amidation at room temperature. organic-chemistry.org These methods reduce waste and often utilize less toxic materials. ijtsrd.comchemistryworld.com

Table 1: Comparison of Synthesis Methodologies for Amide/Anilide Formation

| Method | Reagents/Conditions | Advantages | Research Findings |

| Conventional Acylation | Acyl Chloride, Amine, Base (e.g., Triethylamine), Solvent (e.g., DCM) | Well-established, generally high-yielding. | Standard procedure for forming N-pivaloyl amides. chemspider.com |

| Ultrasound-Assisted Synthesis | o-aminobenzamides, aldehydes, no metal catalyst, ambient temperature | Rapid reaction times (15 mins), high yields, energy-efficient, broad substrate tolerance. rsc.org | Nano-plate metal-organic frameworks (MOFs) have been synthesized using ultrasound, demonstrating its utility in creating amide-functionalized materials. nih.govnih.gov |

| Green Catalysis | Aniline, Glacial Acetic Acid, Magnesium Sulphate Heptahydrate | Eco-friendly, inexpensive, avoids toxic acetic anhydride, simple procedure. ijtsrd.com | The MgSO₄-acetic acid system serves as a benign Lewis acid catalyst, increasing the electrophilicity of the carbonyl group for efficient acetylation of primary amines. ijtsrd.com |

The molecule this compound itself is achiral and therefore does not have stereoisomers. However, if chiral analogues were to be synthesized, stereoselectivity would become a critical consideration. For instance, introducing a substituent on the benzylic carbon or the carbon alpha to the carbonyl group could create a stereocenter.

In the synthesis of related chiral N-benzyl amide derivatives, the stereochemistry of the final product is a key determinant of its biological activity. nih.gov For example, in a study of N-benzyl-2-acetamido-3-methoxypropionamide, the anticonvulsant activity was found to reside almost exclusively in the (R)-stereoisomer. nih.gov The synthesis of such chiral analogues often starts from a chiral precursor, such as an amino acid like D-serine, to ensure the desired stereochemical outcome in the final product. nih.gov Therefore, should a chiral version of this compound be desired, a synthetic strategy employing enantiomerically pure starting materials or an asymmetric catalytic method would be necessary to control the stereochemistry.

Novel Synthetic Routes and Catalyst Development

The development of efficient and selective methods for the synthesis of complex anilides is a significant focus of modern organic chemistry. Innovations in catalysis, particularly in photocatalysis and palladium-mediated cross-coupling, have opened new avenues for constructing and modifying the this compound framework.

Photocatalytic Approaches to Anilide Scaffolds

Visible-light photocatalysis has emerged as a powerful tool for the formation of C-N bonds and the functionalization of C-H bonds under mild conditions. These methods offer a sustainable alternative to traditional, often harsh, synthetic protocols. For instance, photo-catalyzed C-H alkylation of pyridyl-substituted N-benzyl anilines has been achieved through a nitrogen-centered radical 1,5-hydrogen atom transfer (1,5-HAT) process. This approach allows for the transformation of a broad range of methylpyridyl-substituted anilines and hydroxylamine (B1172632) acid derivatives into alkylated products in moderate yields without the need for metal catalysts or strong bases. researchgate.net

Another significant advancement is the use of dual nickel-photoredox catalysis for the N-arylation of amides. This method employs an iridium-based photocatalyst in conjunction with a nickel catalyst to couple a wide variety of primary and secondary amides with aryl bromides at a moderate temperature of 30°C under blue LED light. chemistryviews.org The mildness of these conditions allows for the arylation of amides in the presence of base-sensitive functional groups and helps to prevent the epimerization of stereocenters. chemistryviews.org This strategy could be particularly useful for the late-stage functionalization of complex molecules containing the anilide motif. chemistryviews.org

Table 1: Photocatalytic N-Arylation of Amides

| Entry | Amide Substrate | Aryl Bromide | Catalyst System | Yield (%) |

|---|---|---|---|---|

| 1 | Benzamide | 4-Bromotoluene | NiCl₂·glyme / Ir(dtbbpy)(ppy)₂PF₆ | 85 |

| 2 | Acetamide | 1-Bromo-4-methoxybenzene | NiCl₂·glyme / Ir(dtbbpy)(ppy)₂PF₆ | 75 |

| 3 | Lactam | 4-Bromobenzonitrile | NiCl₂·glyme / Ir(dtbbpy)(ppy)₂PF₆ | 68 |

Data derived from studies on nickel-photoredox catalyzed amide arylations. chemistryviews.org

Palladium-Catalyzed Cross-Coupling Strategies for Related Structures

Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-nitrogen bonds. These methods are highly relevant for the synthesis of analogues of this compound. A notable application is the synthesis of N-aryl-2-benzylpyrrolidines through a tandem N-arylation/carboamination reaction. nih.gov This one-pot process involves the reaction of a γ-amino alkene with two different aryl bromides, catalyzed by a palladium complex. The selectivity for the sequential diarylation is achieved by modifying the palladium catalyst in situ through the exchange of phosphine (B1218219) ligands. nih.gov This powerful strategy allows for the formation of multiple bonds and a stereocenter in a single operation, providing rapid access to structurally diverse N-aryl-2-benzyl pyrrolidines. nih.gov

Furthermore, palladium catalysis is instrumental in synthesizing 2-aryl propionic acids, which share a structural motif with the target compound. A two-step, one-pot procedure has been developed that involves a palladium-catalyzed Heck reaction between an aryl bromide and ethylene, followed by a hydroxycarbonylation of the resulting styrene (B11656) derivative. mdpi.com This process, which can be performed with a single palladium catalyst system, offers a flexible route to a variety of 2-aryl propionic acids in good yields. mdpi.com

Derivatization and Functionalization Strategies

The ability to selectively introduce new functional groups into the this compound structure is crucial for exploring its chemical space and developing new applications. Strategies targeting the aromatic rings and the propionyl moiety, as well as reactivity studies with organometallic reagents, are key to this endeavor.

Regioselective Functionalization of Aromatic Rings

The targeted functionalization of the aromatic rings in N-aryl amides is often challenging due to competing reaction sites. One approach to achieve regioselectivity is through directed metalation. The use of mixed lithium-magnesium amides has been shown to effect regioselective metalation of ester-, amide-, carbamate-, and carbonate-substituted 2-phenyl-2-oxazolines. The site of metalation can be influenced by the choice of the base and the electronic and steric properties of the substituents on the aromatic ring. chemistryviews.org

Transformations Involving the Propionyl Moiety

The propionyl group in this compound offers a handle for various chemical transformations. Amides, in general, can undergo hydrolysis to the corresponding carboxylic acids and amines under acidic or basic conditions. libretexts.org This reaction is typically irreversible due to the acid-base reactions of the products. libretexts.org Reduction of the amide carbonyl group is another important transformation. Using a strong reducing agent like lithium aluminum hydride (LiAlH₄) converts the amide to an amine, effectively changing the carbonyl group to a methylene (B1212753) group (C=O → CH₂). libretexts.orgvaia.com

More complex transformations have also been explored. For instance, 3-aryl-N-(aryl)propiolamides react with arenes in the presence of a superacid like triflic acid (TfOH) to yield 4,4-diaryl-3,4-dihydroquinolin-2-(1H)-ones. researchgate.net This transformation proceeds through superelectrophilic activation and the formation of intermediate cations. researchgate.net

Table 2: Representative Transformations of the Amide Group

| Transformation | Reagents | Product Functional Group |

|---|---|---|

| Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid + Amine |

| Reduction | 1. LiAlH₄, 2. H₂O | Amine |

| Cyclization (of propiolamides) | Arene, TfOH | Dihydroquinolinone |

Data derived from general amide chemistry and specific studies on propiolamides. libretexts.orgresearchgate.net

Reactivity Studies with Organometallic Reagents (e.g., Methyllithium (B1224462) with bromo-analogues)

The reaction of bromo-analogues of this compound with organometallic reagents like methyllithium is a key strategy for introducing new carbon-carbon bonds. The primary reaction pathway in such cases is often a lithium-halogen exchange. wikipedia.orgnumberanalytics.com This reaction involves the exchange of the bromine atom on the aromatic ring with the lithium atom from the organolithium reagent, generating a highly reactive aryllithium species. byu.edu This intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups.

The rate of lithium-halogen exchange is typically very fast, often exceeding the rates of other potential reactions like nucleophilic addition or proton transfer. harvard.edu The efficiency of the exchange follows the trend I > Br > Cl for the halogen. wikipedia.org The reaction is generally conducted at low temperatures in ethereal solvents to ensure clean conversion. byu.edu However, the use of non-ethereal solvents like dichloromethane has also been explored to avoid potential side reactions involving the solvent. byu.edu For example, the reaction of an aryl bromide with an organolithium reagent like n-butyllithium or tert-butyllithium (B1211817) leads to the formation of an aryllithium intermediate, which can then be further functionalized. harvard.eduprinceton.edu

Comprehensive Structural Elucidation and Conformational Analysis

High-Resolution Spectroscopic Characterization

Spectroscopic analysis is fundamental to the structural confirmation of 2'-Benzyl-2,2-dimethylpropionanilide, offering unambiguous evidence for its constituent parts and their arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Structural Confirmation and Isomer Distinction

While specific experimental NMR data for this compound is not available in the surveyed literature, a theoretical analysis based on its structure allows for the prediction of its spectral characteristics.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the two phenyl rings, the methylene (B1212753) (-CH₂-) bridge, and the tert-butyl group. The protons on the substituted aniline (B41778) ring and the benzyl (B1604629) ring would appear in the aromatic region (typically δ 7.0-7.5 ppm). The two protons of the benzylic methylene group would likely appear as a singlet around δ 4.0 ppm. The nine equivalent protons of the tert-butyl group would exhibit a characteristic singlet in the upfield region, around δ 1.0-1.3 ppm. The amide proton (N-H) would present as a broad singlet.

¹³C NMR: The carbon NMR spectrum would complement the proton data. It would display signals for the quaternary carbon of the tert-butyl group (around δ 39-40 ppm) and the methyl carbons (around δ 27-28 ppm). The carbonyl carbon of the amide group is expected to resonate downfield (around δ 176-178 ppm). The spectrum would also show a series of signals in the aromatic region (δ 120-140 ppm) corresponding to the carbons of the two phenyl rings, and a signal for the methylene bridge carbon.

2D-NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in confirming the connectivity. COSY would show correlations between adjacent protons, while HSQC would link protons directly to their attached carbons, confirming the assignments made in the 1D spectra.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be characterized by several key absorption bands:

N-H Stretch: A sharp to moderately broad absorption band is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amide. nih.govpearson.com

C-H Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene and tert-butyl groups would be observed just below 3000 cm⁻¹. nih.gov

C=O Stretch (Amide I band): A strong, prominent absorption band is anticipated in the range of 1640-1680 cm⁻¹, which is characteristic of the carbonyl group in a secondary amide. nih.govpearson.com

N-H Bend (Amide II band): Another characteristic amide band, resulting from N-H bending, would be expected around 1550 cm⁻¹.

Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region would confirm the presence of the aromatic rings. nih.gov

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization.

Molecular Ion: The mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ at m/z 267, corresponding to its molecular weight.

Fragmentation Pattern: Key fragmentation pathways would likely involve the cleavage of the amide bond and the benzyl group. A prominent fragment would be the pivaloyl cation, [(CH₃)₃CCO]⁺, at m/z 85. Another significant fragmentation would be the loss of the pivaloyl group to give a fragment corresponding to the 2-benzylanilinium radical cation at m/z 182. Cleavage of the benzyl-phenyl bond could lead to the formation of a tropylium (B1234903) ion at m/z 91.

Advanced Structural Determination Techniques

While standard spectroscopic methods provide the primary structural information, other advanced techniques could offer further insight into the molecule's three-dimensional structure.

X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions

A single-crystal X-ray diffraction study would provide the most precise information about the solid-state structure of this compound. This analysis would determine exact bond lengths, bond angles, and the dihedral angle between the two aromatic rings. It would also reveal details about intermolecular interactions, such as hydrogen bonding involving the amide N-H group, which dictate the crystal packing. However, no published X-ray crystallographic data for this specific compound was found in the searched literature.

Conformational Analysis and Dynamic Behavior

The three-dimensional arrangement of atoms in this compound and the dynamic interplay between its different spatial orientations are critical to understanding its chemical behavior. This analysis focuses on the rotational barriers around key single bonds and the resulting conformational preferences of the molecule in different physical states.

The rotation around the amide (C-N) bond and the phenyl-benzyl (C-C) bond in this compound is restricted due to electronic and steric factors, leading to distinct rotational barriers.

The amide bond possesses a significant partial double bond character due to resonance, which restricts free rotation. azom.com This phenomenon gives rise to a substantial rotational energy barrier, which can be quantified using techniques like dynamic nuclear magnetic resonance (NMR) spectroscopy. azom.com Studies on structurally similar N-acylanilides have shown that the free energy of activation for rotation around the amide bond is typically in the range of 15-23 kcal/mol. researchgate.net The steric bulk of the substituents on the amide nitrogen and the acyl group can influence this barrier; sterically demanding groups can sometimes lower the barrier by destabilizing the planar ground state. acs.org

Computational methods, such as Density Functional Theory (DFT), have also been employed to calculate these rotational barriers. For N-benzhydrylformamides, which share structural similarities, the calculated Gibbs free energy barrier for formyl group rotation was found to be approximately 23.1 kcal/mol, which is in reasonable agreement with experimental values. nih.gov

The rotational barrier around the C-C bond connecting the phenyl and benzyl groups is comparatively lower. This rotation is primarily hindered by steric interactions between the ortho-substituent on the anilide ring and the atoms of the benzyl group. nih.gov Quantum theory of atoms in molecules (QTAIM) analysis on various benzyl derivatives has indicated that the preference for certain conformations is related to minimizing steric repulsion. nih.gov For the rotation of a phenyl group in a related benzhydrylformamide derivative, the calculated barrier was significantly lower, at 3.06 kcal/mol. nih.gov

Table 1: Representative Rotational Energy Barriers in Related Amide Systems

| Bond Type | Compound Class | Method | Rotational Barrier (kcal/mol) |

| Amide (C-N) | N-Acylanilides | Dynamic NMR | 15-23 researchgate.net |

| Amide (C-N) | N-Benzhydrylformamides | DFT Calculation | ~23.1 nih.gov |

| Phenyl-C | N-Benzhydrylformamides | DFT Calculation | ~3.06 nih.gov |

The preferred three-dimensional structure of this compound can differ between the solution and solid states due to the varying influence of intermolecular forces and the intrinsic dynamic nature of the molecule.

Solid State: In the crystalline form, the conformation of a molecule is fixed in a way that optimizes packing efficiency and intermolecular interactions within the crystal lattice. mdpi.com X-ray crystallography is the definitive technique for determining solid-state structures. mdpi.com For related compounds, such as t-(3)-benzyl-r-(2),c-(6)-diphenyl piperidin-4-one-oxime, X-ray diffraction has revealed specific chair conformations of the piperidine (B6355638) ring and the equatorial orientations of the phenyl groups. researchgate.net In many anilides, to minimize steric strain, the amide group is twisted out of the plane of the aryl system. acs.org For instance, in some 2,6-disubstituted anilide derivatives, the amide group is found to be nearly perpendicular to the plane of the aryl ring. acs.org

Solution State: In solution, molecules have greater conformational freedom and exist as an equilibrium of different conformers. libretexts.org NMR spectroscopy is a powerful tool for studying these dynamic processes. azom.com The presence of distinct signals for groups that could be averaged by fast rotation indicates restricted rotation on the NMR timescale. azom.com For example, in N,N-dimethylformamide, the two methyl groups show separate signals at room temperature due to the high rotational barrier of the amide bond. libretexts.org For this compound in solution, it is expected that there would be a dynamic equilibrium between different rotamers resulting from rotation around the amide and phenyl-benzyl bonds. The relative populations of these conformers would be determined by their respective energy levels, influenced by factors like steric hindrance and solvent effects. osti.gov For example, polar solvents can favor more polar conformers.

Table 2: Common Techniques for Conformational Analysis

Computational Chemistry and Theoretical Investigations

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetic properties of molecules like 2'-Benzyl-2,2-dimethylpropionanilide. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution and molecular orbitals.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. nih.gov A smaller gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzyl (B1604629) and anilide rings, which can act as electron donors. The LUMO, conversely, would likely be distributed over the carbonyl group and the aromatic systems, which can accommodate incoming electrons. DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can precisely map the spatial distribution and energy levels of these orbitals. researchgate.net

The analysis of these orbitals provides insights into the molecule's electrophilic and nucleophilic sites, guiding the prediction of its behavior in chemical reactions. researchgate.net A smaller HOMO-LUMO gap for this compound would imply higher polarizability and a greater propensity to engage in charge-transfer interactions. nih.gov

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound (Hypothetical DFT Calculation)

| Parameter | Energy (eV) | Description |

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.8 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 4.7 | Indicator of Chemical Reactivity and Stability |

Quantum mechanical calculations are a valuable tool for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. arabjchem.org Theoretical predictions of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies for this compound can be compared with experimental spectra to confirm its structure.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is often performed using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. arabjchem.org The accuracy of these predictions is highly dependent on the level of theory and the chosen basis set. mdpi.com For this compound, theoretical calculations would predict distinct signals for the protons and carbons of the benzyl group, the dimethylpropionyl moiety, and the anilide ring. These predicted shifts can be correlated with experimental data to assign each resonance to a specific atom in the molecule. nih.gov

IR Frequencies: Theoretical IR spectra can be computed by calculating the harmonic vibrational frequencies of the molecule's normal modes. These calculations can help in the assignment of experimental IR bands to specific functional group vibrations, such as the C=O stretch of the amide, the N-H bend, and the various C-H and C-C vibrations of the aromatic rings. nih.gov Scaling factors are often applied to the calculated frequencies to correct for anharmonicity and other systematic errors inherent in the theoretical models. nih.gov

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Parameter | Functional Group | Predicted Value | Experimental Value |

| ¹³C NMR Chemical Shift (ppm) | Amide Carbonyl (C=O) | ~175 | ~173 |

| ¹H NMR Chemical Shift (ppm) | Benzyl CH₂ | ~4.0 | ~3.9 |

| IR Frequency (cm⁻¹) | Amide C=O Stretch | ~1680 | ~1665 |

| IR Frequency (cm⁻¹) | N-H Bend | ~1530 | ~1520 |

Computational methods can be employed to explore the potential energy surfaces of chemical reactions, providing insights into reaction mechanisms, transition states, and activation energies. For the synthesis of this compound, which could be formed through the acylation of 2-aminodiphenylmethane with pivaloyl chloride, DFT calculations could be used to model the reaction pathway.

Molecular Dynamics (MD) Simulations

While quantum mechanics excels at describing the electronic properties of a single molecule, molecular dynamics simulations are better suited for exploring the conformational flexibility and dynamics of molecules over time, particularly in different environments.

This compound possesses significant conformational freedom due to the rotation around several single bonds, such as the bond connecting the benzyl group to the aniline (B41778) ring and the amide bond. MD simulations can be used to explore the vast conformational landscape of this molecule in different environments, such as in a vacuum, in a non-polar solvent, or in an aqueous solution.

By simulating the molecule's trajectory over nanoseconds or even microseconds, researchers can identify the most stable low-energy conformations and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its physical properties and biological interactions.

The surrounding solvent can have a profound impact on the conformation and dynamics of a molecule. MD simulations explicitly model the interactions between the solute (this compound) and the solvent molecules. For instance, in a polar solvent like water, the molecule might adopt a more compact conformation to minimize the exposure of its hydrophobic regions to the solvent. In a non-polar solvent, the molecule might be more extended.

These simulations can also provide information on the solvation structure, such as the radial distribution functions of solvent molecules around specific atoms of the solute. Understanding solvent effects is critical for predicting the molecule's behavior in real-world applications, such as in formulations or biological systems. Recent studies have utilized MD simulations to investigate the structural and thermodynamic properties of polymers in various ionic liquids, demonstrating the power of this technique to probe polymer-solvent interactions. bohrium.com

Docking Studies for Hypothetical Molecular Interactions

The following subsections outline the intended, but unfeasible, analysis due to the absence of specific data for this compound.

Ligand Binding Site Characterization (if applicable to conceptual target interactions)

Information regarding the characterization of ligand binding sites for this compound is not available in published literature. Such a characterization would typically involve the identification of a specific biological target (e.g., an enzyme or receptor) and the subsequent analysis of the amino acid residues that form the binding pocket. This analysis provides insights into the potential for interactions such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions. Without a known biological target and associated docking studies, a description of the ligand binding site is not possible.

Interaction Energy and Binding Mode Predictions

There are no publicly available studies that report on the interaction energy or predicted binding modes of this compound with any biological target. The prediction of interaction energy, often calculated in kilojoules per mole (kJ/mol), quantifies the strength of the binding between a ligand and its target. nih.gov Similarly, binding mode predictions describe the specific orientation and conformation of the ligand within the binding site. This information is crucial for understanding the potential mechanism of action at a molecular level.

In related fields of study, molecular docking simulations are routinely used to predict the binding affinities and modes of various ligands. For instance, studies on N-substituted benzyl/phenyl acetamides have utilized molecular docking to understand their interaction with enzymes like HIV-1 reverse transcriptase. researchgate.net These studies typically report docking scores and detail the specific amino acid residues involved in the interaction. However, no such data has been published for this compound.

Chemical Reactivity and Mechanistic Studies of Transformations

Hydrolysis and Degradation Pathways

The amide linkage in 2'-Benzyl-2,2-dimethylpropionanilide is the primary site for hydrolytic cleavage. The stability and degradation of this compound are significantly influenced by the pH of the surrounding medium.

The stability of the amide bond in this compound is subject to pH-dependent hydrolysis, a characteristic feature of amides. uregina.ca In acidic or basic conditions, the molecule can undergo cleavage to yield its constituent precursors: 2-benzylaniline (B1266149) and pivalic acid.

The rate of hydrolysis is generally influenced by the pH, with reaction rates typically increasing at both low and high pH values. uregina.ca Studies on similar N-substituted amides have shown that the hydrolysis mechanism can vary with pH. For instance, in the neutral to moderately alkaline range (pH ≥ ∼ 6–9), a dissociative pathway may be followed. rsc.org Conversely, under strongly acidic conditions, the mechanism can proceed through an associative pathway involving the attack of water on the protonated amide.

The degradation of related compounds, such as N-nitroso-hydrochlorothiazide, has been shown to be rapid at pH values between 6 and 8, while being significantly slower at pH values from 1 to 5, yielding different impurity profiles. researchgate.net Although not directly studying this compound, this suggests that its degradation profile and the resulting byproducts could also be highly dependent on the pH.

The primary hydrolytic products under both acidic and basic conditions are expected to be:

| Product Name | Chemical Structure | Formation Condition |

|---|---|---|

| 2-Benzylaniline | C₁₃H₁₃N | Acidic or Basic Hydrolysis |

| Pivalic Acid | (CH₃)₃CCOOH | Acidic or Basic Hydrolysis |

The mechanism of amide hydrolysis typically involves the formation of a tetrahedral intermediate. For a tertiary amide like this compound, the specific steps and rate-determining step (RDS) are crucial for understanding its degradation kinetics.

In base-catalyzed hydrolysis, a hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the amide to form a tetrahedral intermediate. The breakdown of this intermediate to form the carboxylate and the amine can be the rate-determining step. However, for some tertiary amides, the initial association of the hydroxide ion has been found to be rate-limiting. uregina.ca

Under acidic conditions, the carbonyl oxygen is first protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of the amine lead to the carboxylic acid and the protonated amine.

The degradation of related N-nitrosamines, which also contain a nitrogen-centered functional group, has been observed to proceed through various intermediates, including the formation of formaldehyde (B43269) and other derivatives, depending on the pH. researchgate.netethz.ch While not a nitrosamine, the study of such analogous structures provides a framework for postulating potential, more complex degradation pathways for this compound beyond simple hydrolysis, especially under oxidative or biological conditions.

Rearrangement Reactions and Isomerization Pathways

Rearrangement reactions offer alternative pathways for the transformation of this compound, leading to isomeric products. One plausible, though not experimentally confirmed for this specific molecule, rearrangement is an analogue of the Wittig rearrangement. slideshare.net The Sommelet-Hauser and Stevens rearrangements are also known for certain benzyl (B1604629) quaternary ammonium (B1175870) salts and could be conceptually considered for related structures. slideshare.net

A study on the intramolecular rearrangement of N-benzyl-O-allylhydroxylamines demonstrated a rsc.orgnih.gov-Wittig type rearrangement. electronicsandbooks.com By analogy, it is conceivable that under strong basic conditions, the benzylic protons of this compound could be abstracted to form a carbanion. This carbanion could then potentially undergo a rsc.orgacs.org- or rsc.orgnih.gov-anionic shift, although such a rearrangement would be highly dependent on the specific reaction conditions and the stability of the intermediates.

Another class of rearrangements, such as the Hofmann-Martius rearrangement, involves the migration of an alkyl group from a nitrogen atom to the aromatic ring under acidic and thermal conditions. berhamporegirlscollege.ac.in It is plausible that the benzyl group could migrate from the nitrogen to the ortho or para position of the aniline (B41778) ring, leading to carbon-substituted isomers.

Catalytic Transformations Involving the Anilide Moiety or Benzyl Group

The presence of the anilide and benzyl functionalities opens up possibilities for a range of catalytic transformations, enabling selective bond cleavage or formation.

Selective cleavage of the C-N bonds in this compound is a potential route for its functionalization. The C(benzyl)-N bond is a key target for such transformations. Research has shown that the C-N bond in benzylamines and related amides can be cleaved under various catalytic conditions. For instance, a photoinduced oxidative N-dealkylation method has been developed for aryl tertiary amines and amides. organic-chemistry.org

Furthermore, visible-light-mediated photocatalysis has been employed for the cleavage of C-N bonds in tertiary amines and amides, often proceeding through the formation of an iminium salt intermediate or an amine radical cation. rsc.org A synergistic catalytic system of Pd-C has been used for the N-debenzylation of benzylamines. organic-chemistry.org

The pivaloyl group on the anilide nitrogen can also act as a directing group in catalytic reactions. A metallaphotoredox method has been reported for the ortho-hydroxylation of 2-arylpyridines, and similar strategies could be envisioned for anilides. acs.org Indeed, a combination of organo-photocatalysis with a ruthenium catalyst has been utilized for the directed ortho-hydroxylation of substituted anilides, where the N-pivaloyl group directs the C-H activation. acs.org

Transition metal catalysis offers a powerful tool for the transformation of molecules like this compound. mdpi.com Palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Stille reactions, are fundamental in forming new carbon-carbon bonds. youtube.com While these reactions typically involve aryl halides, modifications could potentially allow for the activation of the C-N bond.

The mechanism of such catalytic reactions generally involves a catalytic cycle comprising three main steps: oxidative addition, transmetalation (for cross-coupling reactions) or migratory insertion, and reductive elimination. youtube.com For instance, in a hypothetical cross-coupling reaction involving the cleavage of the C(aryl)-N bond, a low-valent transition metal catalyst (e.g., Pd(0)) could oxidatively add into the C-N bond. Subsequent reaction with a coupling partner and reductive elimination would yield the functionalized product and regenerate the catalyst.

Copper-catalyzed reactions are also relevant. For example, a copper-catalyzed aerobic oxidative C-CN bond cleavage of benzyl cyanide has been developed for the synthesis of primary amides, indicating the utility of copper in activating benzylic systems. rsc.orgresearchgate.net The mechanism often involves single-electron transfer processes and the formation of radical intermediates.

The following table summarizes potential transition metal-catalyzed reactions for the functionalization of this compound:

| Reaction Type | Catalyst System (Example) | Potential Transformation | Mechanistic Feature |

|---|---|---|---|

| N-Debenzylation | Pd/C, H₂ | Cleavage of C(benzyl)-N bond | Hydrogenolysis |

| Ortho-Hydroxylation | Ru(II)/Photocatalyst | C-H activation directed by pivaloyl group | Metallaphotoredox catalysis |

| Cross-Coupling | Pd(0) complexes | Functionalization at the aryl ring | Oxidative addition-reductive elimination |

| Oxidative C-N Cleavage | Cu(I)/O₂ | Cleavage of C(benzyl)-N bond | Aerobic oxidation |

Photochemical Reactivity

At present, there is a notable absence of published scientific literature specifically detailing the photochemical reactivity and chromophoric properties of this compound. Comprehensive searches of chemical databases and scientific journals did not yield any studies focused on the photo-induced transformations, mechanistic pathways, or the ultraviolet-visible absorption characteristics of this specific compound.

While research exists on the photochemical behavior of broader classes of related compounds, such as N-acylanilides and compounds with ortho-alkylaryl motifs, no direct experimental data or theoretical studies on this compound could be retrieved. Therefore, a detailed analysis of its photochemical reactivity, including potential reactions like photocyclization, photo-Fries rearrangement, or radical-based transformations, remains speculative without empirical evidence.

Similarly, data pertaining to its chromophoric properties, which would be essential for understanding its potential to absorb light and initiate photochemical processes, are not available. This includes fundamental data such as its molar absorptivity (ε), the wavelength of maximum absorption (λmax), and quantum yields for any photochemical reactions.

Due to the lack of specific research, no data tables on the photochemical properties or reaction products of this compound can be provided. Further experimental investigation is required to characterize the interaction of this compound with electromagnetic radiation and to determine the nature and efficiency of any resulting photochemical transformations.

Structure Function Relationships of 2 Benzyl 2,2 Dimethylpropionanilide Analogues and Derivatives

Design Principles for Structural Variation

The benzyl (B1604629) group, with its phenyl ring, is a prime target for modification to study the electronic and steric effects on the molecule's reactivity. The introduction of substituents onto this phenyl ring can significantly alter the electron density of the benzylic system and, consequently, its susceptibility to chemical transformations.

Research on related N-benzyl compounds has shown that the nature of substituents on the benzyl ring can dramatically influence reaction outcomes. For instance, studies on the hydrogenolysis of benzyl protective groups have demonstrated that electron-donating groups, such as methoxy (B1213986) (CH₃O), can stabilize a benzylic cation intermediate, potentially accelerating reactions proceeding through such a pathway. Conversely, electron-withdrawing groups, like nitro (NO₂) or cyano (CN), would be expected to destabilize such an intermediate, thereby retarding the reaction rate.

The position of the substituent on the phenyl ring (ortho, meta, or para) is also a critical design consideration. An ortho-substituent, due to its proximity to the benzylic carbon, can exert a significant steric influence, potentially hindering the approach of reagents and slowing down reaction rates. This steric hindrance can also influence the conformational preferences of the molecule.

A systematic approach to modifying the benzyl moiety would involve the synthesis of a series of analogues with a range of substituents, as detailed in the table below.

| Substituent | Position | Electronic Effect | Expected Impact on Reactivity |

| Methoxy (-OCH₃) | para | Electron-donating | Increased reactivity in electrophilic aromatic substitution |

| Methyl (-CH₃) | para | Weakly electron-donating | Minor increase in reactivity |

| Fluoro (-F) | para | Weakly electron-withdrawing | Minor decrease in reactivity |

| Chloro (-Cl) | para | Electron-withdrawing | Decrease in reactivity |

| Nitro (-NO₂) | para | Strongly electron-withdrawing | Significant decrease in reactivity |

This table is illustrative and based on general principles of organic chemistry as specific data for 2'-Benzyl-2,2-dimethylpropionanilide is not available.

The propionyl amide group is another key area for structural variation. Modifications here can influence the steric environment around the amide bond and the electronic nature of the carbonyl group.

The position of the dimethyl groups on the propionyl chain is also a critical factor. In this compound, the two methyl groups are on the α-carbon (C2). Moving these methyl groups to the β-carbon (C3) would create a neopentyl-like structure on the other side of the carbonyl group, which could have a different impact on the chemical stability and reactivity of the amide functionality.

| Modification | Description | Potential Influence |

| Chain Length Variation | Replacing pivaloyl with acetyl, propionyl, or butyryl groups. | Alters steric hindrance around the amide bond, affecting stability and reactivity. |

| Isomeric Variation | Shifting the dimethyl groups from the α to the β position of the propionyl chain. | Changes the steric environment and potentially the electronic character of the carbonyl group. |

| Replacement of Dimethyl Groups | Substituting the methyl groups with other alkyl groups (e.g., ethyl). | Modifies the steric bulk and lipophilicity of the molecule. |

This table presents hypothetical modifications to illustrate design principles due to the absence of specific experimental data for this compound.

Introducing additional substituents on this ring can further modulate these properties. For example, placing an electron-donating group at the para-position to the amide nitrogen could increase the nucleophilicity of the aniline (B41778) nitrogen, potentially affecting the reactivity of the amide bond. Conversely, an electron-withdrawing group at the same position would have the opposite effect.

The ortho-position to the amide group (and meta to the benzyl group) is another interesting site for substitution. A substituent here would introduce further steric congestion, potentially forcing the phenyl rings into a more twisted conformation.

Another design strategy involves fusing an additional ring to the anilino phenyl ring, creating polycyclic aromatic systems. For instance, creating a carbazole (B46965) or a dibenzofuran (B1670420) system would lead to a more rigid and planar structure, which would have a profound impact on the molecule's chemical and physical properties.

| Modification | Description | Expected Consequence |

| Ortho-Substitution | Introduction of a small substituent (e.g., methyl, fluoro) ortho to the amide group. | Increased steric hindrance, potential for altered conformation and reactivity. |

| Para-Substitution | Introduction of electron-donating or -withdrawing groups para to the amide. | Modulation of the electronic properties of the anilino nitrogen and the amide bond. |

| Ring Fusion | Annulation of a benzene (B151609) or heterocyclic ring to the anilino phenyl ring. | Creation of a more rigid, planar, and extended aromatic system with distinct chemical properties. |

This table outlines potential design strategies based on general chemical principles, as specific research on these modifications for this compound is not publicly available.

Synthesis of Systematic Libraries of Analogues

The systematic exploration of the structure-function relationships of this compound analogues necessitates the efficient synthesis of libraries of these compounds. Modern synthetic methodologies, including combinatorial and parallel synthesis techniques, are well-suited for this purpose.

A general synthetic approach would likely involve the coupling of a substituted 2-aminobiphenyl (B1664054) derivative with a modified pivaloyl chloride or a related carboxylic acid. The 2-aminobiphenyl precursors could themselves be synthesized through various cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig amination reactions, which would allow for the introduction of a wide range of substituents on both phenyl rings.

High-throughput screening of these libraries against various chemical or biological assays can then be employed to identify compounds with desired properties, providing valuable data for understanding structure-reactivity relationships. The design and synthesis of a library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates, for instance, has been reported to explore their biological activities. rsc.org While this example does not directly involve this compound, the principles of library synthesis are transferable.

Elucidation of Structure-Reactivity Relationships

By systematically varying the structure of this compound and assessing the chemical properties of the resulting analogues, it is possible to elucidate clear structure-reactivity relationships.

The chemical stability of this compound analogues will be highly dependent on their structure. For example, the introduction of bulky substituents around the amide bond is expected to increase its steric protection, thereby enhancing its resistance to hydrolysis.

The electronic nature of the substituents will also play a critical role. Electron-withdrawing groups on the anilino phenyl ring can decrease the electron density on the amide nitrogen, making it less susceptible to protonation and subsequent hydrolysis. Conversely, electron-donating groups could increase its basicity and reactivity.

The rate of chemical transformations, such as N-debenzylation or amide cleavage, can be finely tuned through structural modifications. For instance, the rate of hydrogenolysis of the benzyl group can be influenced by substituents on the benzyl ring. researchgate.net Electron-donating groups may facilitate the cleavage, while electron-withdrawing groups may retard it.

Kinetic studies of these transformation rates for a library of analogues would provide quantitative data to build robust structure-reactivity models. These models can then be used to predict the chemical behavior of new, unsynthesized analogues, guiding the design of compounds with specific stability profiles and reactivity.

Effects of Substituents on Electronic Properties and Conformation

The electronic properties and three-dimensional conformation of a molecule are pivotal to its interaction with biological macromolecules. In the case of analogues of this compound, which feature an amide core, the nature and position of substituents on the aryl rings and the amide itself can profoundly influence these characteristics.

The introduction of electron-donating or electron-withdrawing groups to the aromatic rings can modulate the electron density across the molecule. For instance, in related N-aryl amide systems, electron-withdrawing groups on the N-aryl ring can increase the acidity of the amide proton, potentially altering hydrogen bonding capabilities with a target receptor. Conversely, electron-donating groups can enhance the electron density of the aromatic system, which may favor certain types of intermolecular interactions, such as pi-stacking.

Computational studies on related benzothiazole (B30560) derivatives have shown that the substitution of a methyl group (-CH3), an electron-donating group, with a nitro group (-NO2), a strong electron-withdrawing group, significantly lowers the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This alteration directly impacts the electronic band gap and, consequently, the molecule's reactivity and spectroscopic properties.

The conformation of these analogues is largely dictated by the rotational barriers around the single bonds, particularly the amide bond and the bonds connecting the aryl groups to the core structure. The bulky 2,2-dimethylpropyl (pivaloyl) group on the amide nitrogen imposes significant steric hindrance, which can restrict the rotational freedom around the N-C(O) bond. This steric constraint can lock the molecule into a preferred conformation, which may be crucial for its biological activity.

Structure-Target Engagement Relationship Studies (as research probes)

The utility of a compound as a research probe is contingent on its ability to selectively bind to a biological target with high affinity, allowing for the investigation of that target's function. The structural features of this compound analogues are well-suited for such applications.

Investigating Ligand Binding Selectivity and Affinity to Model Proteins/Receptors (using SPR, competitive binding assays)

The binding affinity and selectivity of a ligand are critical determinants of its potential as a molecular probe. Techniques such as Surface Plasmon Resonance (SPR) and competitive binding assays are invaluable for quantifying these parameters. While specific data for this compound is not available, studies on analogous structures provide a framework for understanding these interactions.

For example, research on N-benzyl-2-phenylpyrimidin-4-amine derivatives as inhibitors of the deubiquitinating enzyme USP1/UAF1 demonstrated a strong correlation between the compounds' IC50 values in enzymatic assays and their activity in cell-based assays. nih.gov This suggests that the measured in vitro affinity is a good predictor of target engagement in a more complex biological environment.

The following table illustrates hypothetical binding affinity data for a series of this compound analogues against a model protein, based on principles from related studies.

| Compound ID | Substituent on Benzyl Ring | Binding Affinity (K_D, nM) |

| Analog 1 | H | 150 |

| Analog 2 | 4-Chloro | 75 |

| Analog 3 | 4-Methoxy | 200 |

| Analog 4 | 3,4-Dichloro | 50 |

This hypothetical data suggests that electron-withdrawing substituents at the 4-position of the benzyl ring may enhance binding affinity, a common trend observed in structure-activity relationship (SAR) studies of various ligand-receptor systems.

Correlation of Structural Features with Specific Molecular Recognition Events

The specific interactions between a ligand and its target—such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions—are dictated by the ligand's structural features. For this compound analogues, the amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O). The benzyl group and the phenyl ring of the anilide moiety provide extensive surfaces for hydrophobic and pi-stacking interactions.

In a study of substituted aryl benzylamines as inhibitors of 17β-hydroxysteroid dehydrogenase type 3, the methylation of the amide nitrogen led to a decrease in inhibitory activity, suggesting that the amide proton acts as a crucial hydrogen-bond donor in the enzyme-inhibitor interaction. nih.gov Similarly, the introduction of an N-acetyl group on the benzylamine (B48309) linker resulted in an inactive compound, highlighting the sensitivity of the binding pocket to steric bulk around the linker region. nih.gov

Molecular docking studies on quinoline (B57606) analogues targeting DNA gyrase have revealed the importance of hydrogen bonding in achieving high binding affinity. nih.gov Ligands capable of forming multiple hydrogen bonds with key residues in the active site showed significantly higher binding affinities compared to those with fewer or no such interactions. nih.gov

Mechanism of Action of Analogues as Molecular Probes (e.g., enzyme inhibition mechanisms, not efficacy)

Understanding the mechanism by which a molecular probe exerts its effect is fundamental to its application. For analogues of this compound that act as enzyme inhibitors, this involves elucidating the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Research on N-benzyl piperidine (B6355638) derivatives as dual inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE) provides a relevant example. nih.gov The design of these molecules was based on combining pharmacophores known to interact with each enzyme. The resulting compounds exhibited dual inhibitory activity, and their mechanism could be further investigated through kinetic studies to determine how they interact with the substrate binding sites of each enzyme.

The following table outlines potential inhibitory mechanisms for hypothetical this compound analogues against a model enzyme, based on common findings in enzyme kinetics.

| Compound ID | Target Enzyme | Inhibition Type | Key Interacting Residues (Hypothetical) |

| Analog 5 | Kinase A | Competitive | Asp184, Lys72 |

| Analog 6 | Protease B | Non-competitive | Cys25, His159 (allosteric site) |

| Analog 7 | Phosphatase C | Uncompetitive | Arg221 (substrate-enzyme complex) |

This table illustrates how different structural modifications could lead to different mechanisms of action, a key aspect in the development of selective molecular probes.

An article on the advanced research applications of this compound cannot be generated as requested. A thorough search of scientific literature and chemical databases did not yield specific information on the utilization of this compound in the advanced research applications outlined in the provided structure.

There is no available data on the use of this compound in the following areas:

Mechanistic Organic Reaction Studies: No studies were found that use this compound as a substrate for new catalytic systems or as a model for understanding stereochemical outcomes.

Development as Chemical Probes for Biological Systems: There is no literature on the design and synthesis of labeled analogues of this compound for target identification.

In Vitro Ligand Binding Assays: The compound is not documented as being used for receptor or enzyme characterization in such assays.

Biophysical Studies: There is no information on its use in studies aimed at elucidating molecular interactions.

Therefore, it is not possible to provide a scientifically accurate and informative article based on the requested outline and subject.

Advanced Research Applications and Potential As Molecular Probes

Role as Intermediate in Complex Molecule Synthesis

While the potential for 2'-Benzyl-2,2-dimethylpropionanilide to serve as a synthetic intermediate exists, its documented role is limited. Theoretical applications can be postulated based on the reactivity of its constituent parts, but these are not substantiated by a significant body of published research.

Integration into Multi-Step Synthetic Pathways

There is a notable absence of specific examples in the scientific literature detailing the integration of this compound into multi-step synthetic routes for the creation of complex natural products or other intricate organic molecules. General synthetic strategies involving N-acylated anilines often focus on intramolecular cyclization reactions to form heterocyclic systems. However, specific studies employing this compound for such purposes have not been identified.

Exploration of its Utility in Building Pharmacologically Relevant Scaffolds

The exploration of this compound in the construction of pharmacologically relevant scaffolds is not well-documented. While the broader class of N-acylated aromatic compounds has been investigated in medicinal chemistry, the specific contribution of this compound as a key intermediate in the synthesis of bioactive molecules is not a prominent feature of the available research literature. The development of novel therapeutic agents often involves the synthesis and modification of core scaffolds, but the utilization of this compound in this context is not described in detail.

An In-depth Analysis of this compound: Future Research and Academic Impact

The field of synthetic organic chemistry continuously explores novel molecular scaffolds to address a myriad of scientific challenges, from materials science to medicinal chemistry. Within this landscape, anilide derivatives have emerged as a versatile class of compounds with a wide range of applications. This article focuses on a specific, yet understudied member of this family: this compound. While direct research on this compound is limited, this analysis extrapolates from the rich chemistry of related anilides and N-benzylated compounds to outline promising future research directions and its potential broader academic impact.

Future Research Directions and Broader Academic Impact

While specific experimental data on 2'-Benzyl-2,2-dimethylpropionanilide is not extensively available in public literature, its structural motifs—a sterically hindered pivaloyl group and a benzyl (B1604629) substituent on the aniline (B41778) nitrogen—suggest several compelling avenues for future investigation.

The synthesis of anilides is a well-established area of organic chemistry, typically involving the acylation of an aniline with an acyl chloride or anhydride. For this compound, a plausible synthetic route would involve the reaction of N-benzylaniline with pivaloyl chloride.

Future research could explore more innovative and sustainable synthetic methodologies. For instance, catalytic methods that avoid the use of stoichiometric activating agents and aggressive reactants would be a significant advancement. This could include:

Direct Amidation Reactions: Developing catalytic systems for the direct condensation of pivalic acid and N-benzylaniline would be a more atom-economical approach.

C-H Activation/Amination: A more advanced strategy could involve the direct amination of a suitable hydrocarbon precursor, although this would be a considerable synthetic challenge.

A comparative table of potential synthetic methods is presented below.

| Method | Reactants | Potential Advantages | Potential Challenges |

| Classical Acylation | N-Benzylaniline, Pivaloyl Chloride | High yield, well-established | Use of corrosive acyl chloride, generation of HCl byproduct |

| Direct Amidation | N-Benzylaniline, Pivalic Acid | Atom-economical, milder conditions | Requires effective catalyst development, potential for low reactivity |

| C-H Amination | Hydrocarbon precursor, Aminating agent | Highly innovative, potential for novel pathways | Significant challenge in selectivity and reactivity |

The reactivity of the anilide functional group is a subject of ongoing study. The presence of the bulky tert-butyl group and the benzyl group in this compound introduces interesting steric and electronic effects that warrant investigation.

Future mechanistic studies could focus on:

Conformational Analysis: The steric hindrance from the pivaloyl and benzyl groups likely imposes significant conformational restrictions around the amide bond. Computational and experimental (e.g., variable temperature NMR) studies could elucidate the rotational barriers and preferred conformations.

Electronic Effects: The N-benzyl group can influence the electronic properties of the anilide nitrogen and the aromatic ring. Studies on the impact of substituents on the benzyl group could provide insights into the electronic communication within the molecule.

Hydrolysis and Solvolysis Rates: Quantifying the rates of hydrolysis under acidic and basic conditions would provide valuable data on the stability of the amide bond, which is expected to be high due to steric shielding.

While the biological activity of this compound is unknown, the broader class of anilides exhibits a wide range of biological activities, including antifungal, herbicidal, and various pharmacological properties. wikipedia.org Structure-activity relationship (SAR) studies are crucial for optimizing these activities.

For this compound, a systematic exploration of its structure-function paradigm could involve:

Analog Synthesis: Preparation of a library of derivatives with variations in the substitution patterns on both the aniline and benzyl rings.

Biological Screening: Testing these analogs in a variety of biological assays to identify any potential therapeutic or agrochemical applications.

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to correlate the structural features of the analogs with their biological activities. This can help in the rational design of more potent and selective compounds. nih.gov

The following table outlines a hypothetical SAR study design.

| Structural Variation | Rationale | Potential Impact on Activity |

| Substituents on the benzyl ring | Modulate electronic and steric properties | Influence binding affinity and pharmacokinetic properties |

| Replacement of the benzyl group | Explore different hydrophobic and electronic interactions | Alter target specificity and potency |

| Modification of the pivaloyl group | Investigate the role of steric bulk | Affect stability and binding interactions |

The study of a unique molecule like this compound, with its combination of bulky and electronically active groups, can contribute to our fundamental understanding of chemical principles. Insights gained from its study can be applied to the design of other complex molecules.

Key contributions could include:

Understanding Non-covalent Interactions: The interplay of steric and electronic effects in this molecule could provide a model system for studying intramolecular and intermolecular non-covalent interactions.

Developing Predictive Models: Experimental data on the properties and reactivity of this compound can be used to validate and refine computational models for predicting the behavior of complex organic molecules.

Informing Catalyst Design: Understanding how this sterically hindered substrate interacts with catalysts can inform the design of more efficient and selective catalysts for challenging transformations.

A thorough characterization of this compound and its future derivatives would require a suite of modern analytical techniques.

| Analytical Technique | Information Provided |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information, including connectivity and stereochemistry. 2D NMR techniques (COSY, HSQC, HMBC) would be essential for unambiguous assignment of all protons and carbons. nih.gov |

| Mass Spectrometry (MS) | Accurate molecular weight determination and fragmentation patterns, which can provide structural clues. Techniques like ESI-MS and GC-MS would be applicable. nih.gov |

| X-ray Crystallography | Unambiguous determination of the three-dimensional structure in the solid state, providing precise bond lengths, bond angles, and conformational information. |

| Infrared (IR) and Raman Spectroscopy | Identification of functional groups, particularly the amide carbonyl stretch, which can be sensitive to the local electronic and steric environment. |

| Chromatographic Methods (HPLC, GC) | Separation and purification of the compound and its analogs, as well as determination of purity. |

The application of these techniques would not only confirm the identity and purity of synthesized compounds but also provide a wealth of data for the mechanistic and structure-function studies outlined above.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for obtaining high-purity 2'-Benzyl-2,2-dimethylpropionanilide, and how can impurities be minimized?

- Methodological Answer : High-purity synthesis (≥99%) typically involves nucleophilic substitution or condensation reactions under anhydrous conditions. Key steps include: